molecular formula C9H10N2O3 B087248 N-ethyl-4-nitrobenzamide CAS No. 50445-50-6

N-ethyl-4-nitrobenzamide

Cat. No. B087248
Key on ui cas rn: 50445-50-6
M. Wt: 194.19 g/mol
InChI Key: RZUZNEBLPIHWAR-UHFFFAOYSA-N
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Patent
US06020498

Procedure details

The reaction medium is reheated to 20° C. and 55 kg of methanol are then added. 24 kg (345 mol) of hydroxylamine hydrochloride are subsequently added and the reaction medium is heated to 45° C. 17 kg (207 mol) of sodium acetate are added and the heating is continued for 6 hours. The major portion of the solvents is removed by distillation under reduced pressure. The yellow-coloured reaction medium becomes viscous. 175 kg of distilled water are added at 65° C. The amidoxime gradually precipitates. The reaction medium is coloured orange/ochre. Stirring is continued at 45° C. for 1 hour. Filtering, rinsing with water and then drying results in 38.3 kg of the expected amidoxime, which is 98% pure as determined by TLC, signifying a yield of 77% based on the starting benzamide.
Quantity
24 kg
Type
reactant
Reaction Step One
Quantity
17 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[C:4]([O-])(=O)[CH3:5].[Na+].[C:9]([NH2:17])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[OH:19]>>[CH2:4]([NH:17][C:9](=[O:16])[C:10]1[CH:15]=[CH:14][C:13]([N+:2]([O-:19])=[O:3])=[CH:12][CH:11]=1)[CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24 kg
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
17 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Step Four
Name
Quantity
55 kg
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reheated to 20° C.
CUSTOM
Type
CUSTOM
Details
The major portion of the solvents is removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
175 kg of distilled water are added at 65° C
CUSTOM
Type
CUSTOM
Details
The amidoxime gradually precipitates
WAIT
Type
WAIT
Details
is continued at 45° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtering
WASH
Type
WASH
Details
rinsing with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
results in 38.3 kg of the expected amidoxime

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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